molecular formula C7H7NS B13880431 3-Thiophen-3-ylpropanenitrile

3-Thiophen-3-ylpropanenitrile

Cat. No.: B13880431
M. Wt: 137.20 g/mol
InChI Key: WQXDXJIWDZQYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-3-ylpropanenitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-3-ylpropanenitrile can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired nitrile compound .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yield and purity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and cyanoacetic esters, is a notable method for synthesizing thiophene derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophen-3-ylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Thiophen-3-ylpropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-3-ylpropanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some thiophene compounds act as inhibitors of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

  • Thiophene-2-carboxaldehyde
  • Thiophene-3-carboxylic acid
  • Thiophene-2-acetonitrile

Comparison: 3-Thiophen-3-ylpropanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and properties compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

3-thiophen-3-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXDXJIWDZQYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.